molecular formula C11H12ClNO4S B2758362 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 887129-69-3

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No.: B2758362
CAS No.: 887129-69-3
M. Wt: 289.73
InChI Key: LUIBZWXZBWILST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a synthetic organic compound belonging to the class of isothiazolidin-3-one 1,1-dioxides. It is a derivative of 1,2-thiazinane, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with a thiazinane derivative under specific conditions. One common method includes the use of 1,1-dioxido-1,2-thiazinane as a starting material, which is then chlorinated to introduce the chloro group at the 2-position of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Unique due to its specific substitution pattern and the presence of both chloro and thiazinane groups.

    4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: Lacks the chloro group, resulting in different chemical properties and reactivity.

    This compound derivatives: Various derivatives with different substituents on the benzoic acid or thiazinane ring.

Uniqueness

This compound stands out due to its combination of a chloro-substituted benzoic acid ring and a thiazinane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-10-7-8(3-4-9(10)11(14)15)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIBZWXZBWILST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.